molecular formula C12H9NO6 B3045626 Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate CAS No. 110683-75-5

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

Cat. No. B3045626
CAS RN: 110683-75-5
M. Wt: 263.2 g/mol
InChI Key: GECOLABOBGRIGY-UHFFFAOYSA-N
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Description

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate is a chemical compound with the molecular formula C12H9NO6 . It has a molecular weight of 263.20300 . The compound is also known by several synonyms, including ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate and 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran .


Synthesis Analysis

The synthesis of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate involves several steps. The synthetic route includes the use of ethanol (CAS#:64-17-5), diethyl sulfate (CAS#:64-67-5), and 8-nitro-4-oxo-4 (CAS#:607355-53-3) as precursors . The synthesis process is documented in a patent by Sumitomo Chemical Company, Limited; ONO PHARMACEUTICAL CO., LTD .


Molecular Structure Analysis

The molecular structure of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate consists of 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The exact mass of the molecule is 263.04300 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate include a molecular weight of 263.20300 and a molecular formula of C12H9NO6 . The exact mass is 263.04300 . The compound’s density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

properties

IUPAC Name

ethyl 8-nitro-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-2-18-12(15)10-6-9(14)7-4-3-5-8(13(16)17)11(7)19-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECOLABOBGRIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435404
Record name 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

CAS RN

110683-75-5
Record name 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After a reaction container equipped with a stirrer, a cooling tube and a thermometer was charged with 15 parts by weight of chlorosulfonic acid, 3 parts by weight of a mixture (content: 84.4% by weight, fumaric acid/maleic acid ratio=49/51) containing diethyl 2-(2-nitrophenoxy)fumarate and diethyl 2-(2-nitrophenoxy)maleate was added dropwise at an inner temperature of 50° C. or below. After completion of addition, the inner temperature was raised to 70° C. and the mixture was stirred and kept at the same temperature for 7 hours to obtain a reaction solution containing 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran (reaction yield: 70%). After cooled to room temperature, the reaction solution was gradually added into 24 parts by weight of water. After kept at an inner temperature of 60° C. for 1 hour, the mixture was gradually cooled to an inner temperature of 0° C. Precipitated crystals were filtered and dried to obtain 1.3 parts by weight of a crystalline mixture containing 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran and 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran (the content of 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran: 0.1% by weight; the content of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran: 86.4% by weight). The yield of 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran was 0.1% and the yield of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran was 64%.
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 6-bromo-8-nitro-4-oxo-4H-1-benzopyran-2-carboxylate (5.0 g, 14.6 mmol), 10% palladium-on-charcoal (0.541 g), formic acid (7.90 ml) and N,N-dimethylformamide (42 ml) was stirred at 145° C. for 5.75 h under inert atmosphere. After this time the mixture was left to cool and the catalyst was removed by filtration, washing it with N,N-dimethylformamide. The resulting filtrate was evaporated to dryness and the obtained residue was purified by chromatography through a silica gel column. Eluting with hexane:chloroform, 85:15, 2.109 g of the title product were recovered (55% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate
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Reactant of Route 4
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate
Reactant of Route 5
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate
Reactant of Route 6
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate

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